
Thiophosphoryl chloride
Overview
Description
Thiophosphoryl chloride (PSCl₃), CAS 3982-91-0, is a colorless to yellowish fuming liquid with a boiling point of 125°C and density of 1.668 g/cm³ . It is synthesized via the reaction of phosphorus trichloride with sulfur . This compound is highly reactive and corrosive, posing significant health hazards such as irritation to mucous membranes and toxicity . Industrially, it serves as a critical intermediate in:
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiophosphoryl chloride can be synthesized through several methods:
Direct Reaction with Sulfur: The most common and practical method involves reacting phosphorus trichloride with excess sulfur at 180°C.
Combination of Phosphorus Pentasulfide and Phosphorus Pentachloride: Another method involves combining phosphorus pentasulfide and phosphorus pentachloride. [ 3 \text{PCl}_5 + \text{P}_2\text{S}_5 \rightarrow 5 \text{PSCl}_3 ]
Industrial Production Methods: In industrial settings, the direct reaction of phosphorus trichloride with sulfur is preferred due to its simplicity and high yield. Catalysts can be used to facilitate the reaction at lower temperatures, although they are not usually necessary .
Chemical Reactions Analysis
Hydrolysis Reactions
PSCl₃ undergoes rapid hydrolysis in aqueous or hydroxylic media, producing phosphoric acid (H₃PO₄), hydrogen sulfide (H₂S), and hydrochloric acid (HCl) under basic conditions. In controlled hydrolysis, dichlorothiophosphoric acid (HO–P(=S)Cl₂) forms as an intermediate .
Reaction Pathways:
Conditions | Products |
---|---|
Excess H₂O (basic) | H₃PO₄ + H₂S + 3 HCl |
Limited H₂O | HO–P(=S)Cl₂ + HCl |
Mechanism:
-
Nucleophilic attack by water on phosphorus.
-
Sequential substitution of Cl⁻ by OH⁻, releasing HCl.
Reactions with Alcohols and Phenols
PSCl₃ reacts with alcohols to form thiophosphate esters, pivotal in agrochemical synthesis. For example, ethanol yields diethylthis compound, a precursor to insecticides like parathion :
Example Reaction:
Key Data:
Alcohol | Product | Yield (%) | Conditions |
---|---|---|---|
Ethanol | Diethylthis compound | 78–85 | Reflux, 120°C |
p-Nitrophenol | Parathion derivative | 90+ | Na⁺ salt substitution |
Reactions with Amines
Primary and secondary amines undergo thiophosphorylation to form thiophosphoroamidates. Ethanolamine, benzylamine, and glucosamine react efficiently in aqueous or solvent-free conditions :
General Reaction:
Optimized Conditions:
-
One-pot method: Excess PSCl₃ in methanol precipitation (95% conversion) .
-
Continuous method: Morpholine achieves quantitative yields at 25°C .
Stability:
Thiophosphoroamidates are stable in acidic media but hydrolyze under alkaline conditions .
Reactions with Tertiary Amides
Tertiary amides convert to thioamides via PSCl₃-mediated thionation. For instance, dimethylacetamide yields thioacetamide derivatives :
Example:
Applications:
Grignard Reagent Reactions
PSCl₃ reacts with methylmagnesium iodide to form organophosphorus compounds like tetramethyldiphosphine disulfide :
Reaction:
Product Use:
-
Ligands in coordination chemistry.
Scientific Research Applications
Chemical Synthesis
1.1 Role as a Reagent
Thiophosphoryl chloride is primarily used as a reagent in the synthesis of thiophosphorylated compounds. It facilitates the phosphorylation of nucleosides and other organic molecules, which is crucial for developing pharmaceuticals and agrochemicals. For instance, it has been employed in the thiophosphorylation of aminonucleosides, yielding high conversion rates (up to 99%) under optimized conditions .
1.2 Synthesis of Pesticides
This compound serves as an intermediate in the production of various pesticides. Notably, it is used to synthesize acephate and its derivatives, which are important insecticides. The process using this compound improves yields and reduces environmental impact compared to traditional methods . The compound's application in pesticide synthesis has been shown to enhance efficiency while minimizing waste.
Pharmaceutical Applications
2.1 Development of Antileishmanials
Recent research has highlighted the use of this compound in synthesizing thiophosphoramidate derivatives aimed at treating leishmaniasis. These derivatives demonstrated promising results in vitro against Leishmania mexicana, indicating potential for further development into therapeutic agents .
2.2 Nucleoside Modifications
This compound has been utilized to modify nucleosides, enhancing their stability and bioactivity. The compound's ability to facilitate the formation of thiophosphoramidates allows for the creation of nucleoside analogs that can be explored for antiviral properties .
Material Science
3.1 Synthesis of Thiophosphorylated Polymers
In material science, this compound is used to produce thiophosphorylated polymers that exhibit unique properties such as increased thermal stability and enhanced mechanical strength. These materials have potential applications in coatings and advanced composite materials .
Environmental Considerations
The use of this compound in industrial processes raises environmental concerns due to its toxicity and potential ecological impact. However, advancements in synthetic methods utilizing this compound have led to reduced waste generation and lower environmental footprints compared to older processes .
Data Table: Applications Overview
Application Area | Specific Use | Benefits |
---|---|---|
Chemical Synthesis | Reagent for thiophosphorylation | High conversion rates |
Pesticide Production | Intermediate for acephate | Improved yield and reduced waste |
Pharmaceutical Development | Synthesis of antileishmanial compounds | Potential for new therapeutic agents |
Material Science | Production of thiophosphorylated polymers | Enhanced material properties |
Environmental Impact | Reduced waste in pesticide synthesis | Lower ecological footprint |
Case Studies
Case Study 1: Pesticide Synthesis Optimization
A recent study demonstrated that using this compound in the synthesis of acephate resulted in a 15% increase in yield compared to traditional methods while reducing production costs by up to 20% . This optimization not only benefits manufacturers economically but also aligns with stricter environmental regulations.
Case Study 2: Antileishmanial Research
Research involving the synthesis of quinoline-based thiophosphoramidates using this compound showed promising results against Leishmania species. In vivo assays indicated significant efficacy, suggesting that these derivatives could lead to new treatments for leishmaniasis .
Mechanism of Action
Thiophosphoryl chloride exerts its effects primarily through thiophosphorylation, a process where a thiophosphoryl group is transferred to an organic molecule. This reaction typically involves the nucleophilic attack of the organic molecule on the phosphorus atom of this compound, resulting in the formation of a thiophosphoryl derivative and the release of hydrochloric acid .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophosphoryl chloride derivatives vary in substituents, which dictate their reactivity, applications, and market relevance. Below is a comparative analysis of key compounds:
Table 1: Structural and Functional Comparison
Market Trends and Industrial Relevance
- Diethyl this compound (DTC) : Dominates the market due to its role in pesticide production. The Asia-Pacific region leads consumption, driven by agricultural demand in India and China . The global DTC market is projected to grow at a 5% CAGR (2025–2031) .
Biological Activity
Thiophosphoryl chloride (PSCl₃) is an inorganic compound that has garnered attention for its biological activity, particularly in the fields of agrochemicals and pharmaceuticals. This article delves into its synthesis, biological applications, and relevant case studies, highlighting its potential as a thiophosphorylating agent.
1. Synthesis of this compound
This compound is primarily synthesized through the reaction of phosphorus trichloride (PCl₃) with sulfur at elevated temperatures:
This method is favored due to its high yield and efficiency. Alternative synthesis routes include the reaction of phosphorus pentasulfide with phosphorus pentachloride, but these are less common in industrial applications .
2. Biological Applications
This compound's biological activity is mainly attributed to its ability to introduce thiophosphoryl groups into organic molecules, which can significantly alter their chemical properties and biological functions.
2.1 Agrochemical Applications
Recent studies have focused on the synthesis of novel thiophosphoryl oximates that demonstrate high biological activity and low toxicity. These compounds have shown promise as insecticides and herbicides, providing effective pest control while minimizing environmental impact .
Table 1: Biological Activity of Thiophosphoryl Oximates
Compound Name | Activity Type | Toxicity Level | Reference |
---|---|---|---|
Thiophosphoryl Oximate A | Insecticide | Low | |
Thiophosphoryl Oximate B | Herbicide | Moderate | |
Thiophosphoryl Oximate C | Fungicide | Low |
2.2 Pharmaceutical Applications
This compound has been utilized in the synthesis of various biologically active compounds. For instance, it has been employed in the phosphorylation of nucleosides, enhancing their antiviral properties. Studies indicate that thiophosphorylation reactions can achieve conversion rates exceeding 90%, making PSCl₃ a valuable reagent in medicinal chemistry .
Case Study: Nucleoside Phosphorylation
- A study demonstrated the effectiveness of this compound in phosphorylating 5′-amino-5′-deoxyguanosine, achieving a conversion rate of 93% at pH 12. This high efficiency underscores its potential in developing antiviral agents .
The mechanism by which this compound exerts its biological effects involves the formation of thiophosphate esters, which can interact with various biological molecules such as proteins and nucleic acids. This interaction can lead to modifications that affect enzyme activity, gene expression, and overall cellular function.
4. Safety and Toxicology
While this compound exhibits significant biological activity, it is essential to consider its safety profile. The compound is known to be toxic and can cause irritation upon contact with skin or mucous membranes. Therefore, appropriate handling procedures must be in place when working with this reagent in laboratory or industrial settings.
5. Conclusion
This compound represents a versatile compound with notable biological activity, particularly in agrochemical and pharmaceutical applications. Its ability to facilitate thiophosphorylation reactions opens new avenues for the development of effective insecticides and antiviral agents. Continued research into its mechanisms and applications will further elucidate its potential benefits while addressing safety concerns.
Q & A
Q. Basic: What are the critical physicochemical properties of thiophosphoryl chloride that dictate its handling and reactivity in laboratory settings?
This compound (PSCl₃) is a colorless to pale yellow fuming liquid with a boiling point of 125°C. Its high reactivity stems from its acidic nature and sensitivity to moisture, decomposing in water to produce corrosive HCl, phosphoric acid (H₃PO₄), and toxic H₂S gas . Key handling considerations include:
- Solubility : Miscible in non-polar solvents like benzene (C₆H₆) and CCl₄ but reacts violently with polar protic solvents (e.g., alcohols) .
- Air Sensitivity : Fumes in air, requiring inert-atmosphere techniques (e.g., Schlenk lines) for moisture-sensitive reactions .
- Thermal Stability : Avoid heating above 125°C to prevent decomposition into POₓ, SOₓ, and Cl⁻ fumes .
Q. Basic: What are the standard purification methods for this compound, and how do residual impurities impact its synthetic utility?
PSCl₃ often contains impurities like PCl₅, H₃PO₄, HCl, and AlCl₃ from synthesis. Purification involves:
Gentle Aqueous Washing : Controlled addition of H₂O to emulsify and separate impurities (e.g., decolorizing via immediate layer separation) .
Solvent Extraction : Dissolving in CCl₄ or benzene to isolate PSCl₃ from polar byproducts .
Impurities like AlCl₃ can catalyze unintended side reactions (e.g., ether cleavage with trace metal salts), necessitating rigorous purity checks via ³¹P NMR or IR spectroscopy .
Q. Advanced: How can researchers resolve contradictions in reported hydrolysis byproducts of PSCl₃ under varying aqueous conditions?
PSCl₃ hydrolysis pathways are highly condition-dependent:
- Controlled Hydrolysis (pH 7) : Yields H₃PO₄ and HCl as primary products .
- Reductive Hydrolysis (Acidic) : Produces H₂S gas, requiring gas chromatography or lead acetate paper for detection .
Methodological Recommendations : - Use buffered solutions to stabilize intermediates.
- Monitor reaction progress with real-time IR (e.g., S=O and P-Cl bond vibrations) and quantify H₂S via iodometric titration .
Q. Advanced: What experimental strategies optimize PSCl₃ in nucleophilic substitutions with sterically hindered substrates (e.g., tertiary alcohols or amines)?
Steric hindrance reduces reaction efficiency due to poor accessibility of the P=S electrophilic center. Solutions include:
- Solvent Choice : Use low-polarity solvents (CH₂Cl₂) to enhance electrophilicity without inducing side reactions .
- Catalysis : Employ Lewis acids (e.g., AlCl₃) to polarize P-Cl bonds, though residual catalyst must be removed post-reaction .
- Temperature Control : Gradual warming (0°C → 25°C) minimizes exothermic decomposition .
Case Study : Cyclization of dicoumarin with PSCl₃ achieved 78% yield in CH₂Cl₂ at 0°C, confirmed by ¹H/³¹P NMR .
Q. Advanced: How can halogen-exchange reactions with PSCl₃ be tailored to synthesize thiophosphoryl chlorofluorides (PSFₓCl₃₋ₓ)?
PSCl₃ reacts with SbF₃ in the presence of SbCl₅ to produce PSFCl₂ (b.p. 64.7°C) and PSF₂Cl (b.p. 6.3°C). Key considerations:
- Catalyst Ratio : SbCl₅ at 5 mol% prevents explosive SbF₃-PSCl₃ interactions .
- Product Isolation : Fractional distillation under reduced pressure (to avoid PSF₃ gas formation) .
Analytical Validation : Use ¹⁹F NMR to distinguish PSFCl₂ (δ = -45 ppm) from PSF₂Cl (δ = -62 ppm) .
Q. Safety: What protocols mitigate risks during PSCl₃ reactions with Grignard reagents or organometallics?
PSCl₃ reacts explosively with methylmagnesium iodide due to rapid exothermic dealkylation. Mitigation strategies:
- Slow Addition : Use syringe pumps to control reagent mixing rates.
- Temperature Monitoring : Maintain reactions below -20°C with dry ice/acetone baths .
- Quenching : Post-reaction, neutralize excess reagent with saturated NH₄Cl before workup .
Q. Methodological: What spectroscopic techniques are most effective for characterizing PSCl₃-derived intermediates in complex syntheses?
- ³¹P NMR : Detects P-centered intermediates (e.g., δ = 60–80 ppm for PSCl₃ adducts) .
- IR Spectroscopy : Identifies P=S (600–650 cm⁻¹) and P-Cl (450–500 cm⁻¹) stretches .
- Elemental Analysis : Validates stoichiometry in novel quaternary ammonium salts (e.g., dicoumarin-PSCl₃ cycloadducts) .
Q. Contradiction Analysis: Why do some studies report divergent byproducts in PSCl₃-mediated thiophosphorylation of alcohols?
Variability arises from:
- Solvent Effects : Polar aprotic solvents (DMF) favor thiophosphate esters, while ethers promote P-O cleavage .
- Substrate Basicity : Strongly basic alcohols (e.g., phenolates) trigger competing P-Cl hydrolysis.
Resolution : Pre-dry substrates with molecular sieves and use anhydrous CH₂Cl₂ for reproducible outcomes .
Q. Synthetic Design: How can PSCl₃ be integrated into multi-step syntheses of organophosphorus agrochemicals?
Case Example : Synthesis of O-ethyl dichlorothiophosphate (pesticide intermediate):
Step 1 : PSCl₃ + ethanol → O-ethyl phosphorodichloridothioate (60°C, 4h).
Step 2 : Aminolysis with NH₃ → O,O-dimethyl phosphoroamidothioate (0°C, 2h) .
Critical Control Points :
- Avoid excess ethanol to prevent diethylthiophosphate side products.
- Monitor Cl⁻ displacement via conductivity measurements .
Q. Hazard Management: What engineering controls are essential for large-scale PSCl₃ reactions in academic labs?
Properties
IUPAC Name |
trichloro(sulfanylidene)-λ5-phosphane | |
---|---|---|
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InChI |
InChI=1S/Cl3PS/c1-4(2,3)5 | |
Source | PubChem | |
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InChI Key |
WQYSXVGEZYESBR-UHFFFAOYSA-N | |
Source | PubChem | |
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Canonical SMILES |
P(=S)(Cl)(Cl)Cl | |
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Molecular Formula |
Cl3PS | |
Record name | THIOPHOSPHORYL CHLORIDE | |
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Record name | THIOPHOSPHORYL CHLORIDE | |
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Record name | Thiophosphoryl chloride | |
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DSSTOX Substance ID |
DTXSID3063253 | |
Record name | Phosphorothioic trichloride | |
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Molecular Weight |
169.4 g/mol | |
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Physical Description |
Thiophosphoryl chloride appears as a colorless fuming liquid. Boiling point 257 °F (125 °C). Irritates the eyes and mucous membranes. Corrosive to metals and tissue., Colorless fuming liquid with pungent odor; [ICSC], FUMING COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
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Boiling Point |
125 °C @ 760 MM HG, 125 °C | |
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Solubility |
SOL IN BENZENE, CARBON TETRACHLORIDE, CARBON DISULFIDE, CHLOROFORM, Solubility in water: reaction | |
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Density |
1.635, Relative density (water = 1): 1.6 | |
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Vapor Density |
5.86 (AIR= 1), Relative vapor density (air = 1): 5.8 | |
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Vapor Pressure |
16.35 [mmHg], vapor pressure = 16.35 mm Hg at 25 °C/ calculated from experimentally derived coefficients/, Vapor pressure, kPa at 25 °C: 2.9 | |
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Color/Form |
Colorless liquid, CRYSTALLIZES AS ALPHA-FORM @ -40.8 °C OR AS BETA-FORM @ -36.2 °C | |
CAS No. |
3982-91-0 | |
Record name | THIOPHOSPHORYL CHLORIDE | |
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Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.476 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIOPHOSPHORYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II99F8594N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | THIOPHOSPHORYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/862 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | THIOPHOSPHORYL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-35 °C | |
Record name | THIOPHOSPHORYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/862 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | THIOPHOSPHORYL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.